molecular formula C7H11NO2 B3264036 1-(Pyrrolidin-1-yl)propane-1,2-dione CAS No. 38382-94-4

1-(Pyrrolidin-1-yl)propane-1,2-dione

Cat. No.: B3264036
CAS No.: 38382-94-4
M. Wt: 141.17 g/mol
InChI Key: PIXWYGUHIAUIFC-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)propane-1,2-dione is a diketone derivative featuring a pyrrolidine ring (a five-membered secondary amine) attached to the propane-1,2-dione backbone. These compounds are typically synthesized via reactions between pyruvic acid, oxalyl chloride, and the respective amine (piperidine, morpholine, or pyrrolidine) in dichloromethane with dimethylformamide (DMF) as a catalyst .

The primary application of these derivatives lies in their role as precursors for thiosemicarbazone ligands, which form coordination complexes with transition metals (e.g., Cu(II), Ni(II), Fe(III)). These complexes exhibit notable antioxidant activity against ABTS•+ radicals, making them relevant in medicinal chemistry .

Properties

IUPAC Name

1-pyrrolidin-1-ylpropane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-6(9)7(10)8-4-2-3-5-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXWYGUHIAUIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyrrolidin-1-yl)propane-1,2-dione can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 1,2-diketones under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-1-yl)propane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(Pyrrolidin-1-yl)propane-1,2-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-yl)propane-1,2-dione involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The diketone moiety may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Substituent Effects

The nature of the heterocyclic amine substituent significantly influences the electronic and steric properties of the compound:

Compound Heterocycle Structure Key Features
1-(Pyrrolidin-1-yl)propane-1,2-dione Five-membered pyrrolidine Smaller ring size, higher ring strain, increased basicity compared to morpholine.
1-(Piperidin-1-yl)propane-1,2-dione Six-membered piperidine Lower ring strain, stronger electron-donating ability due to less steric hindrance.
1-(Morpholin-4-yl)propane-1,2-dione Six-membered morpholine Contains an oxygen atom, enhancing polarity and hydrogen-bonding capacity.

Impact on Reactivity :

  • Piperidine derivatives are more commonly studied due to their stability and ease of synthesis. Thiosemicarbazones derived from piperidine show higher antioxidant activity compared to morpholine analogs, likely due to better electron donation from the amine .
  • Pyrrolidine’s smaller ring may increase reactivity in coordination chemistry but could reduce solubility in polar solvents.

Thiosemicarbazone Derivatives and Antioxidant Activity

Thiosemicarbazones synthesized from 1-(piperidin-1-yl)propane-1,2-dione exhibit varying antioxidant properties depending on substituents and metal coordination:

Table 1: Antioxidant Activity of Selected Thiosemicarbazones and Complexes
Compound ABTS•+ Radical Scavenging Activity (vs. Trolox) Key Findings
4-Phenylthiosemicarbazone (HL) ~90% Highest activity among ligands due to electron-withdrawing phenyl group.
4-Allylthiosemicarbazone (HL) ~70% Lower activity than phenyl analog; allyl group provides less stabilization.
[Ni(L)₂]NO₃ (Nickel Complex) ~95% Enhanced activity due to metal redox properties.
[Cu(L)X] (Copper Complex) ~85% Activity varies with counterion (e.g., NO₃⁻ > Cl⁻).

Key Observations :

  • The phenyl substituent in 4-phenylthiosemicarbazone enhances radical stabilization via resonance, outperforming allyl-substituted analogs .
  • Nickel complexes often exceed ligand activity, while copper complexes show moderate improvements depending on counterions .

Comparison with Non-Heterocyclic Diones

Other propane-1,2-dione derivatives with aromatic or heteroaromatic substituents have distinct properties:

Compound Substituent Applications/Properties
1-(4-Methoxyphenyl)propane-1,2-dione 4-Methoxyphenyl Biological activity undefined; discontinued commercial use .
1-(2-Furyl)propane-1,2-dione Furan ring Found in Tamarindus indica; potential natural antioxidant .
1-(3,5-Dichlorophenyl)propane-1,2-dione Halogenated phenyl No biological data; used in synthetic chemistry .

Structural Insights :

  • Aromatic substituents (e.g., phenyl, methoxyphenyl) may enhance UV absorption and stability but reduce solubility.

Yield and Purity :

  • Typical yields for 1-(piperidin-1-yl)propane-1,2-dione derivatives range from 65% to 82% .
  • Characterization via NMR, FTIR, and X-ray diffraction confirms structure and coordination geometry .

Biological Activity

1-(Pyrrolidin-1-yl)propane-1,2-dione, also known as pyrrolidine derivative, is a compound that has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C7H11NO2C_7H_{11}NO_2 and is characterized by its pyrrolidine ring structure. The presence of the dione functional group contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound's structure allows it to form hydrogen bonds and engage in van der Waals interactions, which are crucial for modulating enzyme activity and influencing signal transduction pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
  • Receptor Modulation : Interaction with specific receptors can lead to alterations in cell signaling, impacting various physiological responses.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Potential

In addition to its antimicrobial properties, studies have explored the anticancer potential of pyrrolidine derivatives. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation.

Case Study: Anticancer Activity
A study evaluated the efficacy of pyrrolidine derivatives against breast cancer cells, demonstrating improved activity compared to traditional chemotherapeutics. The mechanism involved apoptosis induction through caspase activation pathways .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Peptide Coupling Techniques : Utilizing carbodiimides for efficient bond formation.
  • Protecting Group Strategies : To prevent unwanted reactions during synthesis.

Q & A

Q. What are the standard synthetic routes for 1-(Pyrrolidin-1-yl)propane-1,2-dione, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is typically synthesized via aldol condensation or nucleophilic substitution reactions. For example, pyrrolidine can react with diketone precursors under basic conditions, with temperature and solvent polarity critically affecting reaction kinetics and byproduct formation . Purification often involves column chromatography or recrystallization. Key parameters to monitor include:
Reaction ParameterOptimal ConditionImpact on Purity
Temperature0–25°CMinimizes thermal degradation
SolventAnhydrous THF/DMFEnhances nucleophilicity of pyrrolidine
CatalystTriethylamineReduces side reactions
Post-synthesis, validate purity using HPLC (≥95%) and confirm structural integrity via 13C^{13}\text{C} NMR (e.g., carbonyl peaks at ~200 ppm) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
  • NMR Spectroscopy : 1H^1\text{H} NMR for pyrrolidine proton signals (δ 1.8–2.1 ppm, multiplet) and diketone protons (δ 3.2–3.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular ion [M+H]+^+ at m/z 168.1 (calculated) .
  • Infrared Spectroscopy (IR) : Detect carbonyl stretches at 1700–1750 cm1^{-1} .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) reveal hydrolysis of the diketone moiety as the primary degradation pathway, forming pyrrolidine and oxalic acid derivatives. Use LC-MS to identify degradation products and recommend storage in anhydrous environments at -20°C .

Q. What is the evidence for the compound’s biological activity, and which target interactions are hypothesized?

  • Methodological Answer : Structural analogs (e.g., 1-(Pyridin-3-yl)propan-2-one) show activity as enzyme inhibitors (e.g., kinases) due to diketone-metal coordination. For this compound, perform molecular docking with targets like HDACs or PDEs, followed by in vitro enzymatic assays (IC50_{50} determination) .

Advanced Research Questions

Q. How can researchers optimize solvent systems and catalysts to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer : Employ Design of Experiments (DoE) to screen solvent-catalyst combinations. For example:
SolventCatalystYield (%)
DCMDBU62
AcetonitrileK2_2CO3_378
DMFNaH85
Mechanistic studies (e.g., DFT calculations) suggest polar aprotic solvents stabilize transition states in diketone formation .

Q. What strategies are recommended for resolving contradictions in spectral data (e.g., NMR vs. computational predictions) during structural validation?

  • Methodological Answer :
  • Case Study : Discrepancies in 13C^{13}\text{C} NMR carbonyl shifts may arise from solvent effects or tautomerism. Compare experimental data with computed spectra (GIAO method at B3LYP/6-311++G(d,p)) and validate via heteronuclear correlation experiments (HSQC/HMBC) .
  • Action Plan :

Re-measure NMR in deuterated DMSO to minimize solvent interactions.

Perform variable-temperature NMR to detect tautomeric equilibria.

Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How should researchers design dose-response studies to evaluate the compound’s bioactivity while minimizing off-target effects?

  • Methodological Answer :
  • In vitro : Use a logarithmic concentration range (1 nM–100 µM) in cell viability assays (MTT/CCK-8). Include positive controls (e.g., staurosporine) and counter-screens for cytochrome P450 inhibition .
  • In silico : Predict ADMET profiles using tools like SwissADME to prioritize non-toxic, BBB-permeable analogs .

Q. What computational approaches are most reliable for modeling the compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER/CHARMM force fields) with free-energy perturbation (FEP) to quantify binding affinities. For example:
Target ProteinBinding Energy (ΔG, kcal/mol)Key Residues
HDAC8-9.2His143, Asp267
PDE4D-8.5Gln369, Tyr329
Validate predictions with SPR or ITC assays .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrrolidin-1-yl)propane-1,2-dione
Reactant of Route 2
1-(Pyrrolidin-1-yl)propane-1,2-dione

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